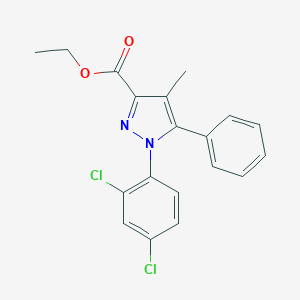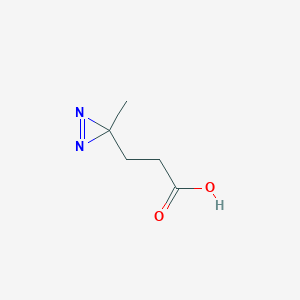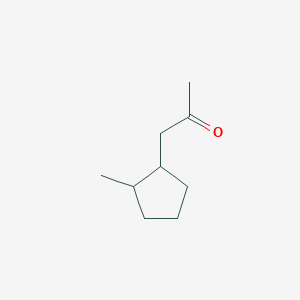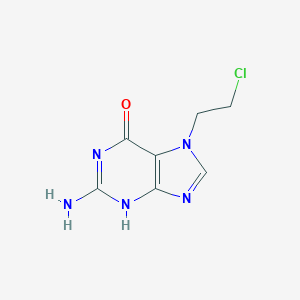
7-(2-Chloroethyl)guanine
Overview
Description
7-(2-Chloroethyl)guanine, also known as 2-Amino-7-(2-chloroethyl)-1,7-dihydro-6H-purin-6-one, is a biochemical used for proteomics research . It has a molecular formula of C7H8ClN5O and a molecular weight of 213.62 g/mol .
Molecular Structure Analysis
The molecular structure of 7-(2-Chloroethyl)guanine consists of a guanine base attached to a 2-chloroethyl group. The exact structure can be found in various chemical databases .
Chemical Reactions Analysis
7-(2-Chloroethyl)guanine can undergo various chemical reactions. For instance, a study shows that bacterial 3-methyladenine DNA glycosylase II releases four 7-alkylguanines from N-(2-chloroethyl)-N’-cyclohexyl-N-nitrosourea-modified DNA, including 7-(2-chloroethyl)guanine .
Physical And Chemical Properties Analysis
7-(2-Chloroethyl)guanine has a molecular weight of 213.62 g/mol and a molecular formula of C7H8ClN5O . More detailed physical and chemical properties can be found in various chemical databases .
Scientific Research Applications
Interstrand Cross-Linking of Nucleic Acids
7-(2-Chloroethyl)guanine plays a significant role in the interstrand cross-linking of nucleic acids . The chloroethyl group transforms into a reactive aziridinium ion through intramolecular alkylation, which can react with the N7 of a guanine residue. A second aziridinium ion can then form and react with a guanine of the complementary strand, thus forming an interstrand cross-link . This process is crucial for studying and understanding the repair systems in a cell .
Anticancer Therapeutics
The presence of interstrand cross-links (ICLs) in DNA can prevent cell replication, transcription, or translation . After their formation, ICL repair mechanisms are initiated which act to repair the strands; however, due to the need for both strands to be repaired, interstrand cross-linking agents are still genotoxic and, therefore, popular as anticancer therapeutics .
Carmustine Alkylation Mechanism
7-(2-Chloroethyl)guanine is a key component in the alkylation mechanism of carmustine (BCNU), an important alkylating agent used in the treatment of brain tumors . The chloroethyl ion reacts first with N3 of deoxycytidine, and the resulting product, 3-chloroethyldeoxycytidine, could react with the N1 of deoxyguanosine, forming a bridge of ethane between the guanine and cytosine bases .
Guanine Quartets in Nanotechnology
While not directly related to 7-(2-Chloroethyl)guanine, guanine and related nucleobases such as guanosine, deoxyguanosine and isoguanosine are notable molecular tools for designing functional supramolecular assemblies . It’s plausible that 7-(2-Chloroethyl)guanine could have similar applications in this field.
Chemical Biology
Again, while not directly related to 7-(2-Chloroethyl)guanine, guanine quartets have applications in chemical biology . Given the structural similarity, it’s possible that 7-(2-Chloroethyl)guanine could also be used in this field.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 7-(2-Chloroethyl)guanine is DNA, specifically the nitrogenous base guanine . Guanine plays a crucial role in the formation of nucleic acids, which are the building blocks of DNA. The compound interacts with guanine to cause changes in the DNA structure .
Mode of Action
7-(2-Chloroethyl)guanine is an alkylating agent . It forms electrophilic substances when dissolved in aqueous solution and triggers alkylation of nucleophilic functional groups on macromolecules . This alkylation of DNA occurs mostly on N7 and weakly on O6 of the guanine base . Depending on the drug, such alkylation can occur only on one base, or on two bases within the same strand inducing crosslinking, or can occur on two bases from the complementary strands inducing interstrand crosslink .
Biochemical Pathways
The compound’s interaction with DNA affects various biochemical pathways. Alkylation of DNA impairs its function as a template and blocks replication of new DNA or inhibits transcription to mRNA for protein synthesis, which are essential for cell survival and function .
Result of Action
The result of the compound’s action is the disruption of DNA replication and transcription, leading to cell death . This makes 7-(2-Chloroethyl)guanine a potential anticancer agent, as it can target rapidly dividing cancer cells and halt their growth .
Action Environment
The action of 7-(2-Chloroethyl)guanine can be influenced by various environmental factors. For instance, the presence of other alkylating agents in the environment or within living cells can affect the compound’s efficacy . Additionally, genetic and epigenetic mechanisms can modulate the toxicity of alkylating agents, causing the response to vary considerably from tissue to tissue and from person to person .
properties
IUPAC Name |
2-amino-7-(2-chloroethyl)-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN5O/c8-1-2-13-3-10-5-4(13)6(14)12-7(9)11-5/h3H,1-2H2,(H3,9,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULBUWBTSDCEDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCCl)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176788 | |
| Record name | 7-(beta-Chloroethyl)guanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Chloroethyl)guanine | |
CAS RN |
22247-87-6 | |
| Record name | 7-(beta-Chloroethyl)guanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022247876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(beta-Chloroethyl)guanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 7-(2-chloroethyl)guanine form in DNA?
A: 7-(2-Chloroethyl)guanine is primarily formed as a result of DNA interaction with alkylating agents like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). [, ] These agents generate reactive intermediates, primarily the 2-chloroethyl diazonium ion, which can attack the N7 position of guanine bases in DNA, leading to the formation of 7-(2-chloroethyl)guanine. [, ] This adduct is considered a major alkylation product of BCNU. []
Q2: What is the significance of 7-(2-chloroethyl)guanine formation in cells?
A: 7-(2-Chloroethyl)guanine is considered a cytotoxic DNA lesion. [] Its presence can interfere with essential cellular processes like DNA replication and transcription. This DNA adduct can be further processed in the cell, potentially leading to the formation of interstrand crosslinks, which are highly detrimental to DNA integrity and cell survival. []
Q3: Can 7-(2-chloroethyl)guanine be repaired within the cell?
A: Research suggests that certain DNA repair enzymes, such as 3-methyladenine DNA glycosylase II, possess the capability to remove 7-(2-chloroethyl)guanine from DNA. [] This enzyme exhibits a broad substrate specificity and can excise various 7-alkylguanines, including 7-(2-chloroethyl)guanine, from BCNU-modified DNA. [] This repair process is crucial for counteracting the cytotoxic effects of this DNA adduct.
Q4: Can the formation of 7-(2-chloroethyl)guanine be used to study the distribution of alkylating agents?
A: Yes, 7-(2-chloroethyl)guanine can serve as a valuable biomarker for assessing the distribution and efficacy of alkylating agents like BCNU. [] Studies have demonstrated a direct correlation between the levels of 7-(2-chloroethyl)guanine formed in tumor DNA and the concentration of BCNU administered. [] Analyzing 7-(2-chloroethyl)guanine levels in tumor samples can provide insights into drug penetration and distribution within the tumor mass, helping to optimize treatment strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



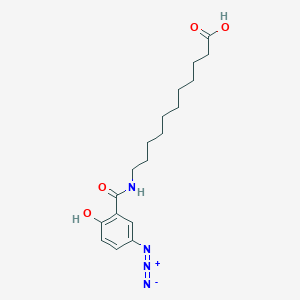
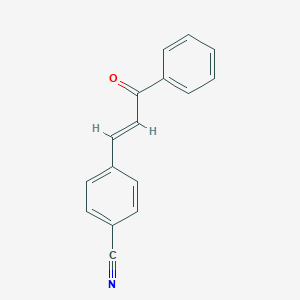




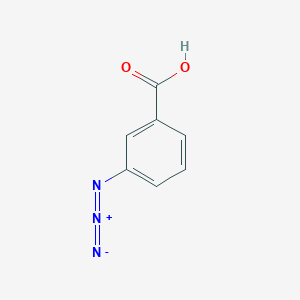
![methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B116732.png)
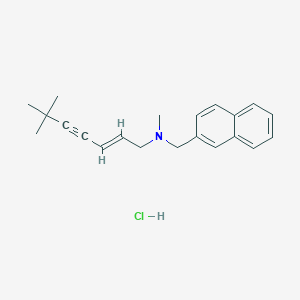
![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)

